7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAVEICIDOECMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC(=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231291 |

Source

|

| Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-43-2 |

Source

|

| Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Methodological & Predictive Approach

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage 'fail fast, fail cheap' has become a guiding principle. A significant contributor to late-stage clinical trial failures and costly attrition is a suboptimal physicochemical profile of the drug candidate.[1] Properties such as solubility, lipophilicity, and ionization state are not mere molecular characteristics; they are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[2][3][4] These parameters govern a molecule's journey through the body—influencing its absorption, distribution, metabolism, and excretion (ADME)—and ultimately, its efficacy and safety.[2]

This guide focuses on 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a substituted tetrahydroquinoline scaffold of interest in medicinal chemistry. The tetrahydroquinoline core is a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5][6] The introduction of a fluorine atom and gem-dimethyl groups can significantly modulate the parent molecule's properties, offering a nuanced approach to optimizing drug-like characteristics.

While specific experimental data for 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-43-2) is not extensively available in public literature, this guide provides a comprehensive framework for its physicochemical characterization.[7] We will delve into the theoretical underpinnings of key properties, provide predictive insights based on structural analogs, and, most critically, offer detailed, field-proven experimental protocols for their determination. This document is intended to serve as a practical manual for researchers, enabling them to generate a robust physicochemical data package for this and other novel chemical entities.

Molecular Structure and Inherent Properties

A thorough understanding of a molecule's physicochemical nature begins with its fundamental structure.

-

IUPAC Name: 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

-

CAS Number: 1187933-43-2[7]

-

Molecular Formula: C₁₁H₁₄FN

-

Molecular Weight: 195.24 g/mol

Structural Features and Predicted Influence on Properties:

-

Tetrahydroquinoline Core: This saturated heterocyclic system provides a rigid scaffold. The secondary amine is a key basic center, crucial for its pKa.

-

Fluorine at C7: The electron-withdrawing nature of the fluorine atom on the aromatic ring is expected to lower the basicity (pKa) of the secondary amine compared to the unsubstituted tetrahydroquinoline. It will also increase the molecule's overall lipophilicity.

-

Gem-Dimethyl Group at C4: These bulky, non-polar groups will significantly increase lipophilicity (logP). They may also influence the molecule's solid-state properties (e.g., crystal packing and melting point) and potentially hinder metabolic attack at the C4 position.

Table 1: Summary of Predicted and Key Physicochemical Properties

| Property | Predicted Value/Range | Importance in Drug Development |

| Molecular Weight | 195.24 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability (typically < 500 Da).[2] |

| Aqueous Solubility | Low to Moderate | Crucial for absorption and formulation; poor solubility can limit bioavailability.[3] |

| logP (Lipophilicity) | 2.5 - 3.5 | Influences membrane permeability, protein binding, and metabolism. A balanced logP is key.[3][8] |

| pKa (Basicity) | 4.0 - 5.0 | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[3] |

| Melting Point (°C) | Not available | Indicates purity and solid-state stability; influences dissolution rate. |

Section 1: Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1] For this reason, accurate determination of solubility is a cornerstone of pre-formulation studies.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9]

Principle: An excess of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS) to the vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is critical to filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same buffer at known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant. This concentration represents the equilibrium solubility.

-

Causality Behind Experimental Choices:

-

Using excess solid ensures that the solution is truly saturated.

-

Constant temperature control is vital as solubility is temperature-dependent.

-

Filtration is a critical step to ensure that only the dissolved compound is being measured, preventing artificially high results from suspended microparticles.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium aqueous solubility via the shake-flask method.

Section 2: Lipophilicity (logP)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes.[3] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. An optimal logP value (typically between 1 and 3 for oral drugs) is essential for balancing membrane permeability with aqueous solubility.[8]

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.[8][10][11]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After vigorous mixing and separation of the phases, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Phase Pre-saturation:

-

Mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., pH 7.4 PBS) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the layers to separate completely before use. This step is crucial to prevent volume changes during the actual experiment.

-

-

Partitioning:

-

Prepare a stock solution of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in the pre-saturated n-octanol.

-

In a glass vial, combine a precise volume of the pre-saturated aqueous buffer and the pre-saturated n-octanol containing the compound (e.g., a 1:1 volume ratio). The initial concentration should be chosen to be detectable in both phases.

-

Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.

-

-

Sampling and Quantification:

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantify the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as:

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

-

The final value is expressed as its base-10 logarithm:

-

logP = log₁₀(P)

-

-

Causality Behind Experimental Choices:

-

Pre-saturation of solvents is essential for thermodynamic accuracy, as n-octanol and water have some mutual solubility.[12]

-

Centrifugation provides a sharp, clean separation of the phases, preventing cross-contamination which can be a significant source of error.[11]

-

Measuring concentration in both phases provides a more robust and verifiable result than measuring one and assuming the difference.

Workflow Diagram: logP Determination

Caption: Workflow for determining the octanol-water partition coefficient (logP).

Section 3: Ionization Constant (pKa)

Scientific Rationale: The vast majority of drugs are weak acids or bases. Their ionization state, dictated by their pKa and the pH of the surrounding environment, profoundly impacts their physicochemical and biological properties. For a basic compound like 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, the pKa of its conjugate acid determines the ratio of the charged (protonated) to uncharged (neutral) form at physiological pH (approx. 7.4). This ratio affects solubility (the charged form is usually more soluble) and membrane permeability (the neutral form is more permeable).[13]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14][15][16]

Principle: The compound is dissolved in a solution, and the pH is monitored with a calibrated pH electrode as a strong acid or base titrant is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[13][14]

Step-by-Step Methodology:

-

System Calibration:

-

Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected range.[14]

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if solubility is low). The final concentration should be around 1 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[14]

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[14]

-

-

Titration:

-

Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments using an automated titrator or a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope, which can be identified from the peak of the first derivative of the curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).[14] This corresponds to the midpoint of the buffer region on the titration curve.

-

Causality Behind Experimental Choices:

-

Nitrogen purge is critical to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would consume the base and lead to an inaccurate pKa value.

-

Constant ionic strength minimizes variations in activity coefficients, ensuring that the measured potential changes are solely due to changes in hydrogen ion concentration.[14]

-

Derivative plots provide a more precise way to locate the equivalence point compared to visual inspection of the titration curve, thereby increasing the accuracy of the pKa determination.[17]

Logical Relationship Diagram: pKa Determination

Caption: Logical flow for determining the pKa of a basic compound via potentiometric titration.

Conclusion

The physicochemical properties of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline are pivotal to its potential as a drug candidate. While direct experimental data is sparse, this guide provides the essential theoretical framework and detailed, validated protocols to robustly characterize its aqueous solubility, lipophilicity, and ionization constant. By systematically applying the shake-flask and potentiometric titration methods described herein, researchers can generate the critical data needed to assess the "drug-likeness" of this molecule, guide structural optimization efforts, and make informed decisions in the complex process of drug discovery.[1][2] The principles and workflows outlined are broadly applicable, serving as a reliable reference for the physicochemical profiling of novel chemical entities.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences.

- Protocol for Determining pKa Using Potentiometric Titration.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- LogP/D. Cambridge MedChem Consulting.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Development of Methods for the Determin

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- LogP / LogD shake-flask method. (2024). Protocols.io.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.

- Drug Physicochemical Properties Explained. (2026). B.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline | 1187933-43-2. ChemicalBook.

- 1,2,3,4-Tetrahydroquinoline. Chem-Impex.

- Tetrahydroquinoline. Wikipedia.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 7. 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline | 1187933-43-2 [chemicalbook.com]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

The Tetrahydroquinoline Scaffold: A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Executive Summary: This document provides a comprehensive technical overview of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, delve into established synthetic pathways with mechanistic insights, and discuss its current and potential applications in drug discovery, particularly focusing on the strategic importance of its unique structural features. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.

The 1,2,3,4-tetrahydroquinoline ring system is a foundational scaffold in modern drug discovery.[1][2] As a semi-hydrogenated derivative of quinoline, it combines a rigid aromatic portion with a flexible saturated nitrogen-containing ring, creating a three-dimensional structure that is highly effective for interacting with biological targets.[1] This structural motif is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antiviral, antiarrhythmic, and schistosomicidal properties.[1][2] The ability to readily functionalize both the aromatic and aliphatic portions of the tetrahydroquinoline core allows for fine-tuning of its pharmacological and pharmacokinetic profiles, making it a "privileged scaffold" for developing novel therapeutic agents.[3]

Physicochemical Profile of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

The introduction of specific substituents onto the core tetrahydroquinoline structure dramatically influences its properties. The title compound, 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, incorporates two key modifications—a fluorine atom at the 7-position and a gem-dimethyl group at the 4-position—that confer distinct advantages for drug development.

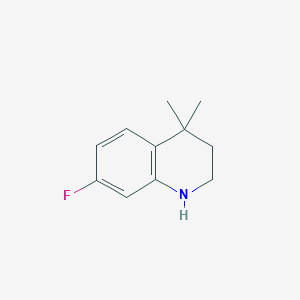

Chemical Structure:

Figure 1. Chemical Structure of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | [4] |

| CAS Number | 1187933-43-2 | [4] |

| Molecular Formula | C₁₁H₁₄FN | |

| Molecular Weight | 180.24 g/mol (approx.) | |

| Appearance | Varies; typically an oil or low-melting solid |

Synthesis and Mechanistic Considerations

The synthesis of substituted tetrahydroquinolines is a well-established field, with numerous methods available.[2][5] The preparation of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves a multi-step sequence starting from a commercially available substituted aniline. A common and logical approach is the Skraup-Doebner-von Miller reaction or a related acid-catalyzed cyclization.

The causality behind this choice is rooted in its efficiency for constructing the quinoline core. The gem-dimethyl group at the 4-position is strategically installed by using a precursor like acetone or a related α,β-unsaturated carbonyl compound that can undergo a Michael addition followed by cyclization.

Representative Synthetic Protocol

A plausible synthesis involves the reaction of 3-fluoroaniline with acetone in the presence of a strong acid catalyst (e.g., sulfuric acid or a Lewis acid) and an oxidizing agent.

Step-by-Step Methodology:

-

Reaction Setup: To a cooled (0 °C) solution of concentrated sulfuric acid, add 3-fluoroaniline (1.0 eq) dropwise with vigorous stirring.

-

Addition of Carbonyl: Slowly add acetone (2.5-3.0 eq) to the mixture, maintaining the temperature below 10 °C. The use of excess acetone drives the reaction equilibrium towards product formation.

-

Cyclization and Dehydration: The reaction mixture is allowed to warm to room temperature and then heated (typically 80-100 °C) for several hours. The strong acid catalyzes the intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to form the quinoline ring.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH or Na₂CO₃) to a pH of ~8-9.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the intermediate, 7-fluoro-4,4-dimethyl-1,4-dihydroquinoline.

-

Reduction: The dihydroquinoline intermediate is then reduced to the final tetrahydroquinoline. This is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C) or with a chemical reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Research

The specific structural features of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline make it a highly valuable scaffold for probing biological systems and developing new drugs. Tetrahydroquinoline derivatives have recently been identified as potent inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a key therapeutic target in prostate cancer and autoimmune diseases.[6]

The Strategic Role of Fluorine

The fluorine atom at the 7-position is not a passive substituent. Its high electronegativity can:

-

Modulate Basicity: Lower the pKa of the secondary amine, which can affect the molecule's ionization state at physiological pH, influencing cell permeability and target engagement.

-

Enhance Binding Affinity: Participate in favorable interactions within a protein's binding pocket, such as hydrogen bonding or dipole-dipole interactions.

-

Block Metabolic Sites: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at this position can prevent metabolic deactivation, thereby increasing the compound's half-life and bioavailability.

The Impact of the Gem-Dimethyl Group

The gem-dimethyl group at the 4-position serves two primary purposes:

-

Metabolic Shielding: It prevents oxidation at the benzylic C4 position, which is a common site of metabolism in simpler tetrahydroquinolines.

-

Conformational Lock: It restricts the conformational flexibility of the saturated ring, which can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

Caption: Structure-Activity Relationship (SAR) logic for the compound.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be strictly followed when handling 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or the environment.

Conclusion and Future Perspectives

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline represents a sophisticated molecular scaffold that leverages key principles of modern medicinal chemistry. The strategic placement of the fluoro and gem-dimethyl groups provides a robust framework for developing metabolically stable and potent therapeutic agents. Its potential as an inverse agonist for nuclear receptors like RORγ highlights its relevance in oncology and immunology.[6] Future research will likely focus on elaborating this core structure to optimize target selectivity, further enhance pharmacokinetic properties, and explore its utility against a wider range of disease targets.

References

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinolin-7-yl fluoranesulfonate. [Link]

-

ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

Wikipedia. Tetrahydroquinoline. [Link]

-

NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

Nature. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. [Link]

-

PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

PubMed. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. [Link]

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline | 1187933-43-2 [chemicalbook.com]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.ie [fishersci.ie]

spectroscopic data (NMR, IR, MS) of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

This guide provides a detailed analysis of the expected spectroscopic data for the novel compound 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Designed for researchers and professionals in drug development, this document moves beyond a simple data repository. It offers predictive insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the molecule. The experimental protocols and interpretive logic detailed herein are grounded in established principles of analytical chemistry, providing a robust framework for the characterization of this and similar heterocyclic compounds.

Introduction to 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Tetrahydroquinolines are a significant class of nitrogen-containing heterocycles, forming the core structure of numerous pharmacologically active agents.[1] The introduction of a fluorine atom and gem-dimethyl groups at the 7- and 4-positions, respectively, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and unambiguous structural confirmation is the bedrock of any research and development campaign. This guide provides the foundational spectroscopic data points and interpretation required for such confirmation.

Molecular Structure:

-

IUPAC Name: 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

-

Molecular Formula: C₁₁H₁₄FN

-

Molecular Weight: 179.23 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra, based on analysis of substituent effects and data from analogous structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons. The fluorine atom at the 7-position will introduce characteristic splitting patterns for the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.75 | dd (J≈8.5, 2.5 Hz) | 1H | H-6 | Aromatic proton ortho to the amino group and meta to the fluorine. The ortho coupling to H-5 and a smaller meta coupling to H-8 are expected. |

| ~6.60 | td (J≈8.5, 2.5 Hz) | 1H | H-8 | Aromatic proton ortho to the fluorine and meta to the amino group. Expect a triplet-like appearance due to coupling to H-5 and a similar magnitude coupling to the fluorine atom, with a smaller meta coupling to H-6. |

| ~6.50 | dd (J≈8.5, 4.5 Hz) | 1H | H-5 | Aromatic proton ortho to the amino group and ortho to C4. It will be split by H-6 (ortho) and the fluorine at C7 (para coupling). |

| ~3.5 (broad s) | br s | 1H | N-H | The proton on the nitrogen atom. The chemical shift can be variable and the peak is often broad due to quadrupolar relaxation and exchange. |

| ~3.30 | t (J≈5.5 Hz) | 2H | H-2 (CH₂) | Methylene group adjacent to the nitrogen atom. Expected to be a triplet due to coupling with the H-3 methylene protons. |

| ~1.70 | t (J≈5.5 Hz) | 2H | H-3 (CH₂) | Methylene group adjacent to the C4 quaternary carbon. Expected to be a triplet from coupling to the H-2 protons. |

| ~1.25 | s | 6H | 2 x CH₃ | Two equivalent methyl groups on the quaternary C4 carbon. As there are no adjacent protons, the signal will be a singlet. |

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

Spectral Width: 16 ppm.

-

-

Processing: Apply a 0.3 Hz line broadening exponential function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, as two pairs of carbons (the two methyl groups and two aromatic carbons) are equivalent. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~157.5 | d, J ≈ 240 | C-7 | Aromatic carbon directly bonded to fluorine. The chemical shift is significantly downfield, and the signal will be a large doublet due to the one-bond C-F coupling. |

| ~145.0 | s | C-8a | Aromatic quaternary carbon adjacent to the nitrogen. |

| ~125.0 | d, J ≈ 7 | C-5 | Aromatic CH carbon. A small doublet is expected due to three-bond C-F coupling. |

| ~122.5 | s | C-4a | Aromatic quaternary carbon adjacent to C4. |

| ~115.0 | d, J ≈ 22 | C-6 | Aromatic CH carbon ortho to the fluorine. A doublet is expected due to two-bond C-F coupling. |

| ~113.5 | d, J ≈ 21 | C-8 | Aromatic CH carbon ortho to the fluorine. A doublet is expected due to two-bond C-F coupling. |

| ~42.5 | s | C-2 | Methylene carbon adjacent to the nitrogen. |

| ~35.0 | s | C-3 | Methylene carbon adjacent to C4. |

| ~31.0 | s | C-4 | Quaternary aliphatic carbon. |

| ~29.5 | s | 2 x CH₃ | Equivalent methyl carbons. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 125 MHz (on a 500 MHz system) NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Acquisition Time: ~1.2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 240 ppm.

-

-

Processing: Apply a 1.0 Hz line broadening exponential function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is expected to be characterized by absorptions from the N-H bond, C-H bonds, aromatic C=C bonds, and the C-F bond.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 | Medium | N-H stretch | Secondary Amine |

| 3050-3000 | Medium | Aromatic C-H stretch | Aromatic Ring |

| 2960-2850 | Strong | Aliphatic C-H stretch | CH₃ and CH₂ groups |

| ~1610, ~1500 | Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-N stretch | Aromatic Amine |

| ~1200 | Strong | C-F stretch | Aryl Fluoride |

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, Electron Ionization (EI) would likely be used to induce fragmentation and provide structural information.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Predicted Fragment Ion | Formula of Fragment | Rationale |

| 179 | [M]⁺• | [C₁₁H₁₄FN]⁺• | Molecular ion. |

| 164 | [M - CH₃]⁺ | [C₁₀H₁₁FN]⁺ | Loss of a methyl group from the molecular ion. This is a very common and favorable fragmentation for gem-dimethyl compounds, leading to a stable tertiary carbocation. This is expected to be the base peak. |

| 149 | [M - 2CH₃]⁺• | [C₉H₈FN]⁺• | Subsequent loss of the second methyl radical. |

| 136 | [M - C₃H₇]⁺ | [C₈H₇FN]⁺ | Loss of a propyl radical, likely through a ring-opening mechanism followed by fragmentation. |

Predicted Fragmentation Pathway:

The primary fragmentation event is the loss of a methyl group to form a stable benzylic/tertiary carbocation. This is a highly favorable process for structures containing a gem-dimethyl group adjacent to a ring system.

Caption: Predicted primary fragmentation of the target molecule.

Experimental Protocol for EI-MS Data Acquisition:

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the sample is sufficiently volatile and thermally stable.

-

Instrument: A GC-MS or a standalone mass spectrometer with an EI source.

-

Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of a novel compound like 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline requires an integrated approach where data from multiple techniques are used synergistically to confirm the structure.

Caption: Integrated workflow for structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The detailed analysis of expected NMR, IR, and MS data, coupled with best-practice experimental protocols, offers a robust framework for researchers. By understanding the rationale behind the predicted spectra, scientists can more effectively interpret their own experimental data, troubleshoot anomalies, and confidently confirm the structure of this and related novel chemical entities.

References

- While no direct synthesis or complete spectroscopic data set for 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline was found in the initial search, the principles and data from analogous compounds are drawn

- General principles of NMR, IR, and MS are based on standard organic chemistry and spectroscopy textbooks.

-

PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. [Link][2]

-

NIST. Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link][3]

-

S. Michael, et al. Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters. [Link][1]

Sources

An In-depth Technical Guide to the Synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a key heterocyclic scaffold with significant potential in medicinal chemistry. Its unique structural features, including the fluorine substituent and gem-dimethyl group, contribute to desirable pharmacokinetic and pharmacodynamic properties in drug candidates. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of these routes, offering field-proven insights to inform experimental design and optimization.

Introduction: The Significance of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a prevalent and important structural motif frequently found in bioactive compounds and natural products.[1] The incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The gem-dimethyl substitution at the 4-position can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets. Consequently, 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline serves as a crucial building block for the development of novel therapeutics.

Strategic Synthesis Pathways

The synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be approached through several strategic disconnections. The most common and effective methods involve either the construction of the heterocyclic ring system from acyclic precursors or the modification of a pre-existing quinoline or tetrahydroquinoline core. This guide will focus on two primary, field-proven strategies:

-

Reductive Cyclization of an Amino Chalcone Derivative: This convergent approach involves the formation of a carbon-nitrogen bond followed by reduction to construct the tetrahydroquinoline ring.

-

Catalytic Hydrogenation of a Substituted Quinoline: A classic and reliable method that involves the reduction of the corresponding quinoline precursor.

Pathway 1: Reductive Cyclization of an Amino Chalcone Derivative

This pathway offers a flexible and convergent route to the target molecule, allowing for the introduction of substituents at various positions. The general strategy involves the synthesis of a 2-aminochalcone derivative, which then undergoes a dehydrative cyclization and subsequent reduction.

Mechanistic Rationale

The key steps in this pathway are driven by the reactivity of the enone system and the nucleophilicity of the amino group. The initial cyclization can be catalyzed by a chiral phosphoric acid, which acts as a Brønsted acid to activate the chalcone and facilitate the intramolecular attack of the amine. The subsequent reduction of the resulting dihydroquinoline intermediate is typically achieved using a Hantzsch ester in the presence of the same chiral phosphoric acid catalyst, proceeding via an asymmetric transfer hydrogenation.[2]

Experimental Workflow

The overall workflow for this synthetic pathway can be visualized as follows:

Caption: Reductive Cyclization Workflow.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-fluorophenyl)-3,3-dimethylacrylamide

-

To a stirred solution of 3-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-(3-fluorophenyl)-3,3-dimethylacrylamide.

Step 2: Synthesis of 7-Fluoro-4,4-dimethyl-2,3-dihydroquinolin-2-one

-

Add polyphosphoric acid (PPA) (10 eq by weight) to a round-bottom flask and heat to 80 °C.

-

Add N-(3-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) portion-wise to the hot PPA with vigorous stirring.

-

Increase the temperature to 120 °C and stir for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude dihydroquinolinone.

-

Purify by recrystallization or column chromatography.

Step 3: Synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 7-fluoro-4,4-dimethyl-2,3-dihydroquinolin-2-one (1.0 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 8 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting suspension through Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to afford 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Pathway 2: Catalytic Hydrogenation of 7-Fluoro-4,4-dimethylquinoline

This approach is a more traditional and often highly efficient method, provided the quinoline precursor is readily accessible. The hydrogenation of the quinoline ring system is a well-established transformation in organic synthesis.

Mechanistic Rationale

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridine ring of the quinoline system. The reaction is typically heterogeneous, occurring on the surface of a metal catalyst such as palladium, platinum, or rhodium. The substrate adsorbs onto the catalyst surface, where the double bonds are weakened, allowing for the stepwise addition of hydrogen atoms. The regioselectivity for the reduction of the heterocyclic ring over the benzene ring is generally high due to the electron-deficient nature of the pyridine moiety.

Experimental Workflow

Sources

The Rising Therapeutic Potential of Fluorinated Tetrahydroquinolines: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated tetrahydroquinolines, a privileged heterocyclic motif demonstrating a remarkable breadth of biological activities. We will delve into the nuanced structure-activity relationships and mechanistic underpinnings of their anticancer, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the current state of knowledge but also detailed, field-proven experimental protocols to empower further investigation and innovation in this exciting area of therapeutic development.

Introduction: The Strategic Advantage of Fluorine in the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is a well-established pharmacophore present in numerous natural products and synthetic drugs.[1] Its rigid, three-dimensional structure provides an excellent scaffold for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The introduction of fluorine, the most electronegative element, into this framework imparts a range of unique physicochemical properties that can profoundly enhance a molecule's therapeutic potential. These include:

-

Metabolic Stability: The strength of the C-F bond often renders the molecule more resistant to metabolic degradation, thereby increasing its in vivo half-life.

-

Lipophilicity and Bioavailability: Fluorine substitution can significantly alter a molecule's lipophilicity, which is a critical determinant of its ability to cross biological membranes, including the blood-brain barrier.[2]

-

Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.

-

Conformational Control: The steric bulk and electronic nature of fluorine can influence the preferred conformation of the tetrahydroquinoline ring system, locking it into a bioactive conformation.

This guide will explore how these properties are leveraged to elicit potent anticancer, antimicrobial, and neuroprotective activities in fluorinated tetrahydroquinoline derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated tetrahydroquinolines have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[3][4] A significant body of evidence points towards their ability to induce apoptosis and modulate critical signaling pathways involved in cell proliferation and survival.

Mechanism of Action: Induction of Apoptosis and Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism by which fluorinated tetrahydroquinolines exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3] This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade. For instance, some derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[3]

Furthermore, a growing body of research indicates that fluorinated tetrahydroquinolines can effectively target the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many types of cancer and plays a central role in promoting cell growth, proliferation, and survival.[1][5] Inhibition of this pathway by fluorinated tetrahydroquinolines can lead to cell cycle arrest and the induction of apoptosis.

Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and putative points of inhibition by fluorinated tetrahydroquinolines.

Quantitative Assessment of Anticancer Activity

The anticancer potency of fluorinated tetrahydroquinolines is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of recently reported fluorinated tetrahydroquinoline derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MDA-MB-468 (TNBC) | 2.5 - 5 | [4] |

| Compound 2 | MGC-803 (Gastric) | 1.38 | [6] |

| Compound 3 | HCT-116 (Colon) | 5.34 | [6] |

| Compound 4 | MCF-7 (Breast) | 5.21 | [6] |

| Compound 5 | A549 (Lung) | 18.68 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][8][9]

Figure 2: Workflow for determining the IC50 of a test compound using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7][8]

-

Compound Treatment: Prepare serial dilutions of the fluorinated tetrahydroquinoline compound in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7][8]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible.[7][8]

-

Solubilization: Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[10]

Antimicrobial Activity: A Renewed Assault on Bacterial Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Fluorinated quinolones have long been a mainstay of antibacterial therapy, and recent research into fluorinated tetrahydroquinolines has revealed their potential as a new generation of antimicrobial agents.[11]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Similar to their fluoroquinolone predecessors, fluorinated tetrahydroquinolines primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase.[2][12] This essential enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for DNA replication and transcription.[13] By binding to the DNA-gyrase complex, these compounds stabilize it in a cleaved state, preventing the re-ligation of the DNA strands and leading to lethal double-strand breaks.[13]

Figure 3: Mechanism of action of fluorinated tetrahydroquinolines via inhibition of bacterial DNA gyrase.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of fluorinated tetrahydroquinolines is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values of selected fluorinated tetrahydroquinoline derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6 | S. aureus | 0.8 | [11] |

| Compound 7 | B. cereus | 1.61 | [11] |

| Compound 8 | S. pneumoniae | ≤ 0.008 | [11] |

| Compound 9 | E. faecalis | 375 - 3000 | [14] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[3][15][16]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.[15]

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[3][15]

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the fluorinated tetrahydroquinoline compound onto the surface of the agar. Ensure firm contact between the disk and the agar.[3]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier and exert effects within the central nervous system is a critical challenge in the development of therapies for neurodegenerative disorders such as Alzheimer's disease.[2] The favorable lipophilicity profile of many fluorinated tetrahydroquinolines makes them attractive candidates for this purpose.

Mechanism of Action: Attenuation of Amyloid-β Aggregation and Oxidative Stress

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[17][18] Several studies have suggested that fluorinated compounds can inhibit the aggregation of Aβ, potentially by interfering with the hydrophobic interactions that drive fibril formation.[19][20] Additionally, the antioxidant properties of some tetrahydroquinoline derivatives may help to mitigate the oxidative stress that is a major contributor to neuronal damage in Alzheimer's disease.[17]

Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative diseases, including Alzheimer's disease.[17][21]

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For a more neuron-like phenotype, differentiate the cells using agents such as retinoic acid.[17]

-

Induction of Neurotoxicity: Expose the differentiated cells to a neurotoxic stimulus, such as aggregated Aβ peptides, to mimic the pathological conditions of Alzheimer's disease.[17]

-

Compound Treatment: Co-treat the cells with the neurotoxic stimulus and various concentrations of the fluorinated tetrahydroquinoline compound.

-

Assessment of Neuroprotection: After a defined incubation period, assess cell viability using methods such as the MTT assay.[17] A reduction in cell death in the presence of the test compound indicates a neuroprotective effect.

-

Mechanistic Studies: To further investigate the mechanism of neuroprotection, assays can be performed to measure the inhibition of Aβ aggregation (e.g., Thioflavin T assay) and the reduction of oxidative stress (e.g., ROS assays).[17][21][22]

Synthesis of Fluorinated Tetrahydroquinolines: A Practical Approach

The synthesis of fluorinated tetrahydroquinolines can be achieved through various synthetic routes. A common and effective method involves the reaction of a fluorinated aniline with an appropriate carbonyl compound, followed by cyclization.[8][23][24][25]

General Synthetic Protocol

The following is a general, two-step procedure for the synthesis of a fluorinated tetrahydroquinoline derivative:

Figure 4: General synthetic workflow for the preparation of fluorinated tetrahydroquinolines.

Step 1: Michael Addition

-

In a round-bottom flask, dissolve the fluorinated aniline in a suitable solvent (e.g., ethanol, toluene).

-

Add the α,β-unsaturated aldehyde or ketone to the solution.

-

The reaction may be catalyzed by an acid or a base, depending on the specific substrates.

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 2: Intramolecular Cyclization

-

To the reaction mixture from Step 1, add a suitable cyclizing agent, such as a strong acid (e.g., sulfuric acid, polyphosphoric acid).

-

Heat the reaction mixture to promote the intramolecular Friedel-Crafts-type cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction, extract the product, and purify by column chromatography or recrystallization.

Conclusion and Future Directions

Fluorinated tetrahydroquinolines represent a highly versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, coupled with the favorable pharmacokinetic properties imparted by fluorine, make them attractive candidates for further investigation.

Future research in this area should focus on:

-

Lead Optimization: The synthesis and evaluation of focused libraries of fluorinated tetrahydroquinoline derivatives to further refine structure-activity relationships and identify compounds with enhanced potency and selectivity.

-

Mechanistic Elucidation: In-depth studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy: The evaluation of promising lead compounds in relevant animal models of cancer, infectious diseases, and neurodegenerative disorders.

-

Development of Novel Synthetic Methodologies: The exploration of new and efficient synthetic routes to access a wider diversity of fluorinated tetrahydroquinoline scaffolds.

By leveraging the principles of medicinal chemistry and embracing innovative experimental approaches, the full therapeutic potential of fluorinated tetrahydroquinolines can be unlocked, paving the way for the development of next-generation drugs to address some of the most pressing challenges in human health.

References

-

In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022). DergiPark. [Link]

-

Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (n.d.). MDPI. [Link]

-

Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways. (n.d.). RSC Publishing. [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). PubMed. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]

-

Structure-activity relationship of fluoroquinolones as anticancer agents. (n.d.). ResearchGate. [Link]

-

Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). National Institutes of Health. [Link]

-

In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023). National Institutes of Health. [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). National Institutes of Health. [Link]

-

Fluorinated molecules and surfaces developed for the inhibition of amyloid-beta peptide. (n.d.). ResearchGate. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). Beilstein Journals. [Link]

-

Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). PMC. [Link]

-

Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. (n.d.). MDPI. [Link]

-

Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. (n.d.). ACS Publications. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. (2025). ResearchGate. [Link]

-

Towards anticancer fluoroquinolones: A review article. (n.d.). PubMed. [Link]

-

What are Bacterial DNA gyrase inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Tetrahydrohyperforin: a neuroprotective modified natural compound against Alzheimer's disease. (n.d.). PMC. [Link]

-

SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. (n.d.). RSC Publishing. [Link]

-

Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI. [Link]

-

How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]

-

MTT Cell Assay Protocol. (n.d.). MTT Cell Assay Protocol. [Link]

-

Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. (n.d.). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. [Link]

-

Faculty of Medicine and Life Sciences School for Life Sciences Master of Biomedical Sciences 2021 2022. (n.d.). Document Server@UHasselt. [Link]

-

Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... (n.d.). ResearchGate. [Link]

-

Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. [Link]

-

Antimicrobial activity (MIC µg/mL) of the synthesized compounds. (n.d.). ResearchGate. [Link]

-

Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. (2021). PMC. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). PMC. [Link]

-

9: Kirby-Bauer (Antibiotic Sensitivity). (2024). Biology LibreTexts. [Link]

-

Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. (n.d.). MDPI. [Link]

-

In Vitro Neuroprotective Effect Evaluation of Donepezil‐Loaded PLGA Nanoparticles‐Embedded PVA/PEG Nanofibers on SH‐SY5Y Cells and AP‐APP Plasmid Related Alzheimer Cell Line Model. (2024). ResearchGate. [Link]

-

DNA Gyrase as a Target for Quinolones. (n.d.). MDPI. [Link]

-

Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. (n.d.). Frontiers. [Link]

-

Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. (n.d.). PubMed. [Link]

-

Kirby-Bauer Disk Diffusion Protocol. (n.d.). Scribd. [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. [Link]

-

Structure—activity and structure—side-effect relationship for the quinolone antibacterials. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asm.org [asm.org]

- 4. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. atcc.org [atcc.org]

- 8. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hardydiagnostics.com [hardydiagnostics.com]

- 16. m.youtube.com [m.youtube.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. sciencedaily.com [sciencedaily.com]

An In-depth Technical Guide to 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Synthesis, Properties, and Scientific Context

Introduction: Situating a Unique Scaffold in Modern Chemistry

The quest for novel molecular architectures with tailored properties is a driving force in chemical research, particularly within the pharmaceutical and materials science sectors. Among the myriad of heterocyclic compounds, the tetrahydroquinoline core stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds. This guide delves into the specifics of a particularly intriguing derivative: 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline .

While a detailed historical account of the initial discovery of this specific molecule is not prominently documented in publicly accessible scientific literature, its existence and importance can be understood through the convergence of several key areas of chemical research. The introduction of a fluorine atom at the 7-position and a gem-dimethyl group at the 4-position of the tetrahydroquinoline skeleton are deliberate modifications aimed at fine-tuning the molecule's physicochemical and pharmacological properties.

Fluorine, the most electronegative element, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. The gem-dimethyl group, through the Thorpe-Ingold effect, can significantly influence reaction kinetics and molecular conformation, often favoring cyclization reactions and restricting the rotational freedom of adjacent bonds. This conformational constraint can be advantageous in locking the molecule into a bioactive conformation.

This technical guide will provide a comprehensive overview of a plausible synthetic route to 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, grounded in established chemical principles and analogous syntheses. We will explore the mechanistic underpinnings of the key reaction steps, discuss the significance of the structural features, and present relevant physicochemical data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this and similar fluorinated tetrahydroquinoline scaffolds.

Proposed Synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

The synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be envisioned through a multi-step sequence, culminating in an acid-catalyzed intramolecular cyclization. This proposed pathway is based on well-established reactions for the formation of the tetrahydroquinoline ring system.

Overall Synthetic Scheme

An In-depth Technical Guide to 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Derivatives and Analogs

This guide provides a comprehensive technical overview of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives, a class of compounds with significant potential in drug discovery and development. We will explore the synthesis of the core scaffold, the derivatization strategies, and the diverse biological activities of its analogs, with a focus on anticancer and neuroprotective applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical scaffold.

The 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Core: A Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of a fluorine atom at the 7-position and gem-dimethyl groups at the 4-position creates a unique chemical entity with modulated physicochemical properties that can enhance drug-like characteristics.

The Role of Fluorine: The presence of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This is due to the high electronegativity and small size of the fluorine atom, which can alter the electronic properties of the aromatic ring and form favorable interactions within protein binding pockets.

The Gem-Dimethyl Group: The 4,4-dimethyl substitution provides steric bulk, which can influence the molecule's conformation and its interaction with biological targets. This substitution can also block potential sites of metabolism, thereby increasing the compound's in vivo half-life.

Synthesis of the Core Scaffold and its Derivatives

Proposed Synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline